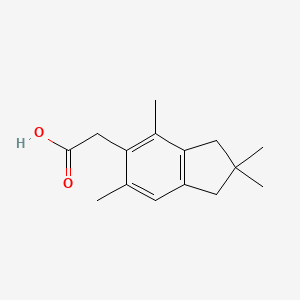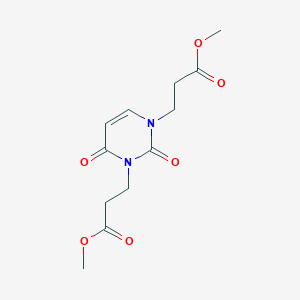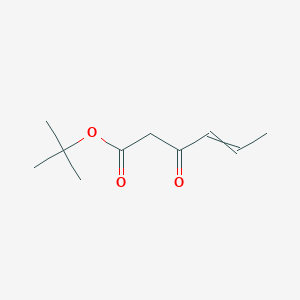
tert-Butyl 3-oxohex-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-oxohex-4-enoate: is an organic compound with the molecular formula C10H18O3. It is a member of the ester family, characterized by the presence of a tert-butyl group attached to a 3-oxohex-4-enoate moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: tert-Butyl 3-oxohex-4-enoate can be synthesized through several methods. One common approach involves the esterification of 3-oxohex-4-enoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 3-oxohex-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to an alcohol.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various esters or amides, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-oxohex-4-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals or agrochemicals.
Medicine: Research into new drug candidates often involves the use of this compound as an intermediate.
Industry: It finds applications in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-oxohex-4-enoate involves its reactivity with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The keto group can also interact with nucleophiles, leading to the formation of new bonds and the generation of different products.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 3-oxopent-4-enoate
- tert-Butyl 3-hydroxypent-4-enoate
- tert-Butyl 3-oxobut-4-enoate
Comparison: tert-Butyl 3-oxohex-4-enoate is unique due to its longer carbon chain compared to similar compounds like tert-Butyl 3-oxopent-4-enoate. This difference in chain length can influence the compound’s physical properties, such as boiling point and solubility, as well as its reactivity in chemical reactions. The presence of the tert-butyl group also imparts steric hindrance, which can affect the compound’s behavior in various chemical processes.
Eigenschaften
CAS-Nummer |
132117-94-3 |
|---|---|
Molekularformel |
C10H16O3 |
Molekulargewicht |
184.23 g/mol |
IUPAC-Name |
tert-butyl 3-oxohex-4-enoate |
InChI |
InChI=1S/C10H16O3/c1-5-6-8(11)7-9(12)13-10(2,3)4/h5-6H,7H2,1-4H3 |
InChI-Schlüssel |
YBQWHQCHKADBAN-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC(=O)CC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-({5-Methyl-2-[(prop-2-en-1-yl)sulfanyl]thiophen-3-yl}methylidene)hydroxylamine](/img/structure/B14277171.png)
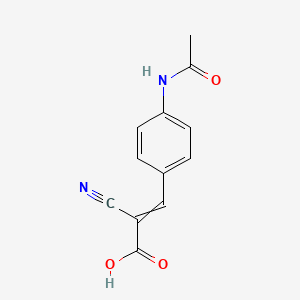
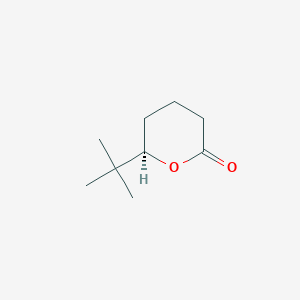
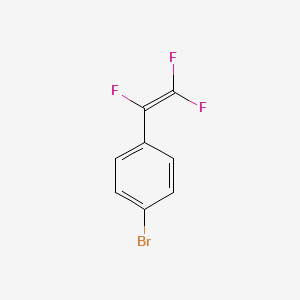
![6H-Cyclohepta[b]quinolin-11-amine, 1-chloro-7,8,9,10-tetrahydro-](/img/structure/B14277211.png)
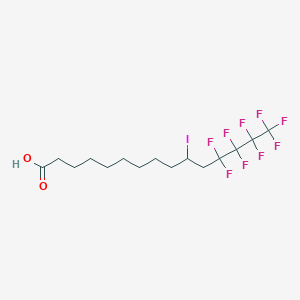
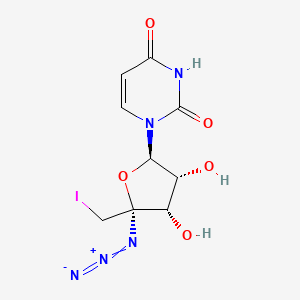
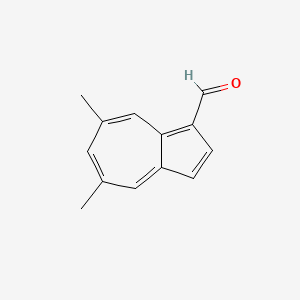
![3-Methyl-N-(3-methylphenyl)-3H-imidazo[4,5-G]quinazolin-8-amine](/img/structure/B14277244.png)
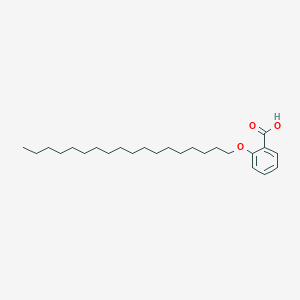
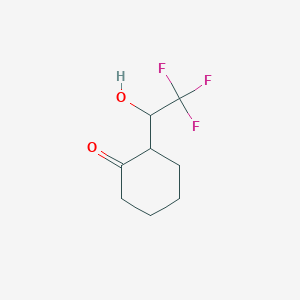
![2-[(E)-(3-Hydroxyphenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14277267.png)
